molecular formula C16H10BrN7S B13362783 3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine

Cat. No.: B13362783
M. Wt: 412.3 g/mol
InChI Key: HWXGQKCLAKTQBF-UHFFFAOYSA-N
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Description

3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a combination of pyridine, triazole, thiadiazole, and imidazo pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance . Additionally, the use of microwave irradiation can significantly reduce reaction times, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of specific biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10BrN7S

Molecular Weight

412.3 g/mol

IUPAC Name

6-(5-bromopyridin-3-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10BrN7S/c1-9-13(23-5-3-2-4-12(23)19-9)14-20-21-16-24(14)22-15(25-16)10-6-11(17)8-18-7-10/h2-8H,1H3

InChI Key

HWXGQKCLAKTQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CN=C5)Br

Origin of Product

United States

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